1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
- This compound is a piperazine derivative with the following chemical formula:
C10H13ClN2O
. - It features a chlorinated phenyl group, an ethyl-methyl-pyrazole moiety, and a sulfonyl group.
- The compound’s systematic name is 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea .
Preparation Methods
Synthetic Routes: Although detailed synthetic routes are scarce, one approach involves the reaction of 5-chloro-2-methylbenzenamine with 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride, followed by cyclization with piperazine.
Industrial Production: Information on industrial-scale production methods is limited due to its rarity.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield diverse products, such as substituted piperazines or derivatives.
Scientific Research Applications
Chemistry: Used as a building block in medicinal chemistry and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Limited studies, but it may have therapeutic applications.
Industry: Rarely used industrially due to its specialized nature.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives, such as 1,4-bis(4-methylpiperazin-1-yl)butane, exhibit structural similarities.
Uniqueness: Its combination of functional groups sets it apart.
Remember that due to its rarity, comprehensive data may be limited Researchers continue to explore its properties and applications
Properties
Molecular Formula |
C17H23ClN4O2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23ClN4O2S/c1-4-22-14(3)17(12-19-22)25(23,24)21-9-7-20(8-10-21)16-11-15(18)6-5-13(16)2/h5-6,11-12H,4,7-10H2,1-3H3 |
InChI Key |
PUMKHFOSJNPHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C |
Origin of Product |
United States |
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